molecular formula C18H15N5S B3013051 6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868969-11-3

6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B3013051
CAS RN: 868969-11-3
M. Wt: 333.41
InChI Key: HSCNHBYGOWTSOU-UHFFFAOYSA-N
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Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . They are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 and operate as isosteres of amide, ester, and carboxylic acid .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

1,2,4-Triazoles are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered ring . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group are common and well known .

Scientific Research Applications

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these processes.

Mode of Action

It is likely that the compound interacts with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to form specific interactions with different target receptors, potentially altering their function and leading to the observed pharmacological effects .

Biochemical Pathways

Given the wide range of pharmacological activities exhibited by similar compounds, it is likely that the compound affects multiple pathways . These could include pathways involved in inflammation, oxidative stress, viral replication, and cell proliferation, among others .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide valuable insights into the likely pharmacokinetic properties of the compound and their impact on its bioavailability .

Result of Action

Given the wide range of pharmacological activities exhibited by similar compounds, it is likely that the compound has multiple effects at the molecular and cellular level . These could include alterations in enzyme activity, changes in receptor signaling, and effects on cell proliferation and survival .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Future Directions

The future directions in the field of 1,2,4-triazole research involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

6-[(2-methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5S/c1-13-5-2-3-6-15(13)12-24-17-9-8-16-20-21-18(23(16)22-17)14-7-4-10-19-11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCNHBYGOWTSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2-Methylbenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

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